

Cross-referencing enantioselectivity data for Binapo across different studies

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Compound of Interest

Compound Name: **Binapo**

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A Comparative Guide to the Enantioselectivity of Binapo Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantioselectivity of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl oxide (**Binapo**) ligands in various asymmetric catalytic reactions. By cross-referencing data from multiple studies, this document aims to offer a clear and objective overview of **Binapo**'s performance, supported by experimental data and detailed methodologies.

Quantitative Enantioselectivity Data

The enantioselectivity of **Binapo** and its derivatives has been reported in several catalytic asymmetric reactions. The following table summarizes the key quantitative data from different studies, allowing for a direct comparison of performance under various conditions.

Reaction	Substrate	Ligand	Catalyst System	Solvent	Temperature (°C)	Pressure (psi)	Enantioselectivity (e.e.) (%)	Reference
Asymmetric Hydrogenation	β-Aryl-Substituted β-(Acylamino)acrylate (3a)	BINAP O	Ru-BINAP O complex	EtOH	50	80	2	[1]
Asymmetric Hydrogenation	β-Aryl-Substituted β-(Acylamino)acrylate (3a)	Me-o-BINAP O (2a)	Ru-Me-o-BINAP O complex	EtOH	50	80	22	[1]
Asymmetric Hydrogenation	β-Aryl-Substituted β-(Acylamino)acrylate (3a)	Aryl-o-BINAP O (2c)	Ru-Aryl-o-BINAP O complex	EtOH	50	80	up to 99	[1]
Asymmetric Hydrogenation of β-Keto Esters	Varies	O-BINAP O	Ru-catalyzed	-	-	-	High	[2]

Desym								
metrizin								
g								
Mizorok	Varies	BINAP(Pd-				Up to	
i-Heck		O)	catalyz	-	-	-	18-fold	
Cyclizat			ed				increas	[3]
ion							e vs.	
Asymm							BINAP	
etric	Aromati		Heterog					
Allylatio	c	BINAP	eneous				Compar	
n of	Aldehyd	O	organoc	-	-	-	able to	
Aldehyd	es		atalyst				molecul	[4][5]
es							ar	
							catalyst	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key reactions cited in this guide.

Asymmetric Hydrogenation of β -Aryl-Substituted β -(Acylamino)acrylates

This protocol is based on the study by Zhang's group, which investigated the use of ortho-substituted **BINAPO** (o-**BINAPO**) ligands in Ru-catalyzed asymmetric hydrogenations.[1][2]

Catalyst Preparation: The Ruthenium catalyst was prepared *in situ* by mixing $[\text{Ru}(\text{p-cymene})\text{Cl}_2]_2$ and the respective bisphosphinite ligand (such as **BINAPO**, Me-*o*-**BINAPO**, or Aryl-*o*-**BINAPO**) in hot DMF.

Hydrogenation Reaction: A mixture of the β -aryl-substituted β -(acylamino)acrylate substrate and the prepared Ru-catalyst was placed in a pressure vessel. The reaction was carried out under 80 psi of hydrogen pressure in ethanol (EtOH) at a temperature of 50 °C for 20 hours. The substrate to $[\text{Ru}(\text{p-cymene})\text{Cl}_2]_2$ to ligand ratio was maintained at 50:1:2.1.

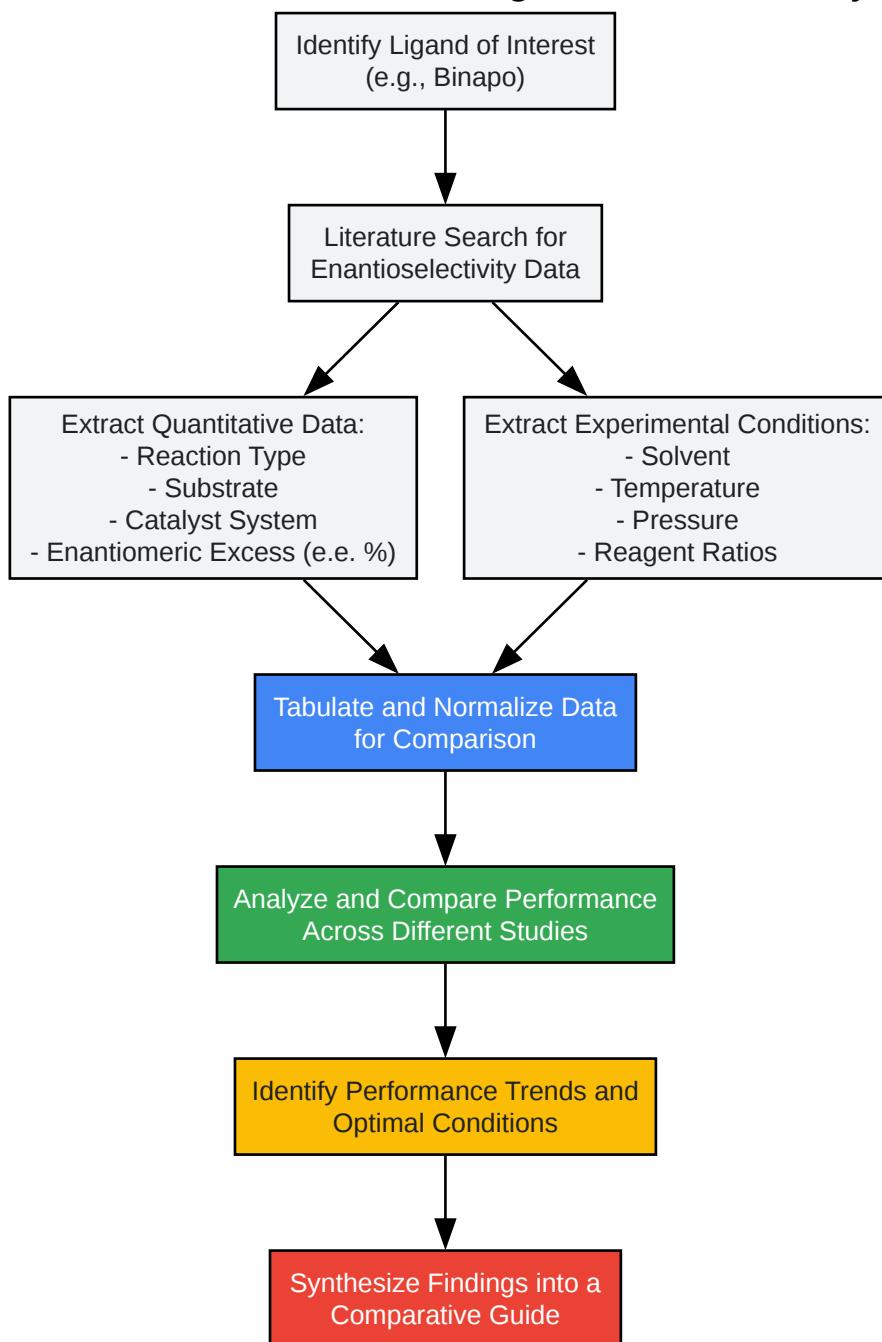
Determination of Enantiomeric Excess: The enantiomeric excess (e.e.) of the product was determined by gas chromatography (GC) using a ChiralSelect 1000 column. The absolute

configurations of the products were determined by comparing their optical rotations with reported values.

Logical Workflow for Data Comparison

The following diagram illustrates a logical workflow for the cross-referencing and comparison of enantioselectivity data for a chiral ligand like **Binapo** across various research studies.

Workflow for Cross-Referencing Enantioselectivity Data



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Caption: Workflow for comparing enantioselectivity data.

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